Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate
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Overview
Description
Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate is a complex organic compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in different scientific and industrial applications .
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) motif are known to have diverse targets across the agrochemical and pharmaceutical industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that similar compounds with a tfmp motif have been used in the protection of crops from pests . This suggests that the compound may interact with biochemical pathways related to pest resistance in crops.
Pharmacokinetics
Similar compounds are known to be rapidly hydrolyzed to their corresponding acids in moist soils . This suggests that the compound may have similar properties, with rapid absorption and metabolism in the presence of moisture.
Result of Action
Similar compounds are known to inhibit growth in certain organisms . This suggests that the compound may have similar inhibitory effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in air-dried soils, little hydrolysis of similar compounds occurs, while in moist soils, these compounds are rapidly hydrolyzed . This suggests that the presence of moisture can significantly influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group can enhance the potency of certain drugs
Molecular Mechanism
The molecular mechanism of action of Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate is not well-defined. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate typically involves a multi-step process. One common method includes the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate . This reaction proceeds under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful monitoring of temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized based on the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: A similar compound with a comparable structure and herbicidal activity.
Fluazifop-P-butyl: Another herbicide with a similar mode of action but different chemical structure.
Uniqueness
Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate stands out due to its unique trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3NO3/c1-29-21(28)16-6-2-15(3-7-16)13-30-18-8-4-14(5-9-18)10-20-19(23)11-17(12-27-20)22(24,25)26/h2-9,11-12H,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGRMOKSVXZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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